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Compound of Interest

Compound Name: 1-(4-Chloroquinolin-6-yl)ethanone

CAS No.: 859962-03-1

Cat. No.: B1433722

Get Quote

Executive Summary
1-(4-Chloroquinolin-6-yl)ethanone is a bicyclic heteroaromatic scaffold characterized by a

quinoline ring substituted with a chlorine atom at the 4-position and an acetyl group at the 6-

position. This molecule serves as a high-value pharmacophore in medicinal chemistry,

particularly for the development of Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR)

and antimalarial drugs. Its dual reactivity—electrophilic susceptibility at C4 (via SNAr) and

nucleophilic/electrophilic versatility at the C6-acetyl group—makes it a versatile "linchpin"

intermediate for divergent library synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]
Physicochemical Profile
The molecule consists of a fusion of a benzene ring and a pyridine ring (quinoline), creating a

planar, electron-deficient system. The 4-chloro substituent is highly activated for nucleophilic

displacement due to the electron-withdrawing nature of the quinoline nitrogen (protonated or

complexed).
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Property Data

IUPAC Name 1-(4-Chloroquinolin-6-yl)ethan-1-one

Molecular Formula C₁₁H₈ClNO

Molecular Weight 205.64 g/mol

Core Scaffold Quinoline (Benzo[b]pyridine)

Key Functional Groups 4-Chloro (Electrophile), 6-Acetyl (Carbonyl)

Solubility
Soluble in DMSO, DMF, DCM; Poorly soluble in

water

Appearance Off-white to pale yellow solid

Related CAS
Note: Often cited as the 3-carboxylate derivative

(CAS 1353011-88-7).[1]

Structural Reactivity Logic
Position 4 (Chlorine): The chlorine atom is a good leaving group in Nucleophilic Aromatic

Substitution (SNAr). The nitrogen atom at Position 1 pulls electron density, making C4 highly

electrophilic. This is the primary site for attaching pharmacophores (e.g., anilines, phenols).

Position 6 (Acetyl): The acetyl group is a meta-directing deactivator on the benzene ring but

serves as a handle for further functionalization (e.g., condensation to chalcones, reduction to

alcohols, or reductive amination).

Synthetic Pathways
The most robust route to 1-(4-Chloroquinolin-6-yl)ethanone is the Gould-Jacobs Reaction,

followed by chlorination. This pathway is preferred for its scalability and use of inexpensive

starting materials.

Validated Synthesis Protocol
Objective: Synthesis of 1-(4-Chloroquinolin-6-yl)ethanone starting from 4-

aminoacetophenone.
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Step 1: Condensation (Enamine Formation)
Reagents: 4-Aminoacetophenone (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1

eq).

Conditions: Reflux in ethanol or neat at 110°C for 2–4 hours.

Mechanism: Addition-elimination.[2] The amine nitrogen attacks the electron-deficient double

bond of EMME, displacing ethanol.

Outcome: Formation of diethyl 2-((4-acetylphenylamino)methylene)malonate.

Step 2: Thermal Cyclization (Gould-Jacobs)
Reagents: Diphenyl ether (Dowtherm A).

Conditions: High temperature (250°C) for 30–60 minutes.

Mechanism: Intramolecular electrophilic aromatic substitution followed by re-aromatization.

Outcome: Ethyl 6-acetyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation
Reagents: NaOH (aq), then HCl (acidification), followed by thermal decarboxylation in

quinoline/Cu powder or refluxing diphenyl ether.

Conditions: Reflux.

Outcome: 6-Acetyl-4-hydroxyquinoline (4-quinolone tautomer).

Step 4: Chlorination
Reagents: Phosphorus oxychloride (POCl₃) (excess).

Conditions: Reflux (80–100°C) for 2–4 hours.

Mechanism: Conversion of the 4-hydroxy (tautomeric with 4-oxo) group into a

dichlorophosphate intermediate, followed by chloride displacement.
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Outcome:1-(4-Chloroquinolin-6-yl)ethanone.

Visual Synthesis Workflow

4-Aminoacetophenone Condensation
(EMME, 110°C) Enamine Intermediate Cyclization

(250°C, Dowtherm A) 4-OH-3-COOEt-Quinoline Hydrolysis &
Decarboxylation 6-Acetyl-4-hydroxyquinoline Chlorination

(POCl3) 1-(4-Chloroquinolin-6-yl)ethanone

Click to download full resolution via product page

Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical

decarboxylation and chlorination steps.

Reactivity & Medicinal Chemistry Applications[1][5]
[8][9][10][11]
Nucleophilic Aromatic Substitution (SNAr)
The most critical reaction for this scaffold is the displacement of the C4-chlorine.

Nucleophiles: Primary/Secondary amines, Phenols, Thiols.

Conditions: Isopropanol or DMF, mild base (K₂CO₃ or DIPEA), heat (80°C).

Application: This step installs the "hinge-binding" or "solvent-exposed" motif in kinase

inhibitors. For example, reaction with a fluorinated aniline yields structures analogous to

Cabozantinib or Foretinib intermediates.

Carbonyl Functionalization (C6)
The C6-acetyl group allows for the extension of the molecule into the "back pocket" of the

kinase ATP binding site.

Reductive Amination: Reaction with amines + NaBH(OAc)₃ → Amine side chains (solubility

enhancing).

Condensation: Reaction with aldehydes → Chalcones (Michael acceptors).

Functional Logic Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1433722/docs?utm_src=pdf-body#1-4-chloroquinolin-6-yl-ethanone-chemical-structure-synthesis-and-properties
https://www.benchchem.com/product/b1433722/docs?utm_src=pdf-body-img#1-4-chloroquinolin-6-yl-ethanone-chemical-structure-synthesis-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433722?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-(4-Chloroquinolin-6-yl)ethanone

C4-Cl Displacement
(SnAr) C6-Acetyl Modification

Kinase Inhibitors
(c-Met, VEGFR)

Antimalarials
(Chloroquine analogs)

Solubility Groups
(Reductive Amination)

Chalcones
(Aldol Condensation)

Click to download full resolution via product page

Caption: Divergent reactivity map showing the dual-functional nature of the scaffold for drug

discovery.

Experimental Protocol: SNAr Displacement
(Example)
A validated procedure for converting the core into a kinase inhibitor intermediate.

Preparation: Dissolve 1-(4-Chloroquinolin-6-yl)ethanone (1.0 mmol) in anhydrous

Isopropanol (5 mL).

Addition: Add 4-Fluoroaniline (1.1 mmol) and a catalytic amount of HCl (4M in dioxane, 0.1

mL) or p-Toluenesulfonic acid (0.1 eq). Note: Acid catalysis protonates the quinoline

nitrogen, significantly accelerating the reaction.

Reaction: Reflux at 85°C for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

Filter and wash with cold isopropanol and diethyl ether.

Yield: Typical yields range from 75% to 90%.
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Safety & Handling
Hazards: 4-Chloroquinolines are skin and eye irritants. They may cause sensitization. POCl₃

used in synthesis is highly corrosive and reacts violently with water.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive

(hydrolysis of C4-Cl back to 4-OH is slow but possible).

Disposal: Quench POCl₃ reactions carefully with ice/water before neutralization. Dispose of

halogenated organic waste according to local EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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